molecular formula C21H23ClN2O7 B15145300 Sancycline-d6 (hydrochloride)

Sancycline-d6 (hydrochloride)

Cat. No.: B15145300
M. Wt: 456.9 g/mol
InChI Key: CIJFGLCHAOVWRZ-CFRABLPJSA-N
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Description

Sancycline-d6 (hydrochloride) is a semi-synthetic labeled antibiotic related to the tetracycline class of antibiotics. It is a deuterated form of sancycline, which means that six hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sancycline-d6 (hydrochloride) involves subjecting a precursor compound to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used alcohols range from C1 to C6, and acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . The reaction is typically carried out under high-pressure hydrogenation conditions with a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

The industrial production of sancycline-d6 (hydrochloride) follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction by-products, easy post-treatment, and recoverability of the solvent and catalyst, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sancycline-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using hydrogenation techniques.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different degrees of saturation.

Scientific Research Applications

Sancycline-d6 (hydrochloride) is widely used in scientific research due to its labeled nature. Some of its applications include:

Mechanism of Action

Sancycline-d6 (hydrochloride) exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of new amino acids to the growing peptide chain. This mechanism is similar to other tetracycline antibiotics, making it effective against a broad spectrum of bacterial infections .

Comparison with Similar Compounds

Similar Compounds

  • Tetracycline Hydrochloride
  • Doxycycline Hydrochloride
  • Minocycline Hydrochloride

Uniqueness

Sancycline-d6 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic properties compared to non-deuterated analogs .

Properties

Molecular Formula

C21H23ClN2O7

Molecular Weight

456.9 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1/i1D3,2D3;

InChI Key

CIJFGLCHAOVWRZ-CFRABLPJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl

Origin of Product

United States

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